molecular formula C13H26N2O2 B1400384 tert-Butyl 4-(dimethylamino)cyclohexylcarbamate CAS No. 1286275-84-0

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

Cat. No. B1400384
M. Wt: 242.36 g/mol
InChI Key: BAKQGMLJAGYMQC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(dimethylamino)cyclohexylcarbamate” is a chemical compound with the CAS Number: 1824026-73-4 . It has a molecular weight of 242.36 and its molecular formula is C13H26N2O2 . It is a yellow to brown solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(dimethylamino)cyclohexylcarbamate” is 1S/C13H26N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h10-11H,6-9H2,1-5H3,(H,14,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 336.6±31.0 °C and a predicted density of 0.99±0.1 g/cm3 . Its pKa is predicted to be 12.44±0.40 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Intermediate Compounds : Tert-Butyl 4-(dimethylamino)cyclohexylcarbamate is synthesized as an intermediate in the production of biologically active compounds like omisertinib (AZD9291), using a rapid synthetic method with a total yield of 81% (Zhao et al., 2017).

  • Mechanistic Study in Acetylation Reactions : The compound is involved in acetylation reactions, such as the acetylation of tert-butanol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP). The study provides insights into the mechanistic pathway of these reactions (Xu et al., 2005).

  • Formation of Polymeric and Oligomeric Adducts : This compound influences the structural motif in the formation of new CuI adducts with para-substituted trans-stilbazolic and pyridinic ligands, impacting their structural, emissive, and nonlinear optical properties (Cariati et al., 2005).

  • Role in Enantioselective Synthesis : It serves as an essential intermediate in the enantioselective synthesis of benzyl 4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists (Campbell et al., 2009).

  • Application in Diels-Alder Reactions : The compound plays a role in Diels-Alder reactions, contributing to the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Kozmin et al., 2003).

  • Thermochromism and Structural Analysis : It exhibits thermochromism due to the cleavage of the Cspiro-N bond and O → N proton transfer, leading to the formation of diphenoquinone and dimethylamine (Aldoshin et al., 1991).

Advanced Applications in Chemistry

  • Stereoisomer Synthesis : Used in the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, key intermediates for the synthesis of factor Xa inhibitors (Wang et al., 2017).

  • Esterification of Carboxylic Acids : This compound is involved in the esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine, demonstrating its utility in organic synthesis processes (Neises & Steglich, 2003).

  • Formation of Fluorescent Dyes : It is a component in the formation of novel dyes like 4- Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP), exhibiting unique properties like fluorescence quenching on heating (Gawinecki et al., 1993).

  • Chiral Amino Alcohol Synthesis : Involved in the synthesis of polydentate chiral amino alcohol from L-phenyl glycine, indicating its role in the creation of complex organic molecules (Jun, 2011).

  • Development of Dinuclear Pd(II) Complexes : It reacts with PdCl2(NCMe)2 to form dinuclear palladium thiophenolate complexes, useful in the field of organometallic chemistry (Siedle & Kersting, 2006).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl N-[4-(dimethylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQGMLJAGYMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138129
Record name Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

CAS RN

1286275-84-0
Record name Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,4r)-4-(dimethylamino)cyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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